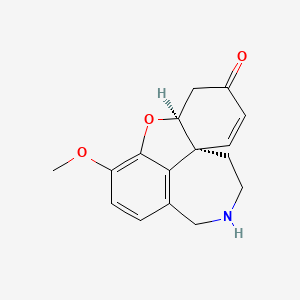

N-Demethylnarwedine

Description

Overview of Amaryllidaceae Alkaloids: Structural Diversity and Biosynthetic Significance

The Amaryllidaceae family of plants, encompassing over 1,100 species, is renowned for producing a unique and structurally diverse group of nitrogen-containing specialized metabolites known as Amaryllidaceae alkaloids (AAs). core.ac.uk These compounds are characterized by a C6–C1 unit derived from phenylalanine and an N–C2–C6 unit from tyrosine. mdpi.com To date, more than 650 different AAs have been identified, showcasing a wide array of chemical structures. oup.commdpi.com

This structural diversity arises from different modes of intramolecular oxidative phenol (B47542) coupling of a common precursor, leading to various alkaloid skeletons. rsc.orgptbioch.edu.plfrontierspartnerships.org The main structural types include, but are not limited to, the galanthamine-type, lycorine-type, haemanthamine-type (also known as crinine-type), tazettine-type, and narciclasine-type. mdpi.com This diversity is not just of academic interest; many of these alkaloids exhibit potent biological activities. For instance, galanthamine (B1674398) is a licensed treatment for Alzheimer's disease, narciclasine (B1677919) has shown antitumor properties, and lycorine (B1675740) possesses antiviral and anticancer activities. core.ac.ukresearchgate.netfrontiersin.orgfrontiersin.org

The biosynthesis of these varied compounds begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) to form the central intermediate, norbelladine (B1215549). core.ac.ukoup.com This precursor is then O-methylated to form 4′-O-methylnorbelladine, the pivotal intermediate from which the diverse skeletons of AAs are generated through various phenol coupling reactions. core.ac.ukresearchgate.netub.edu The elucidation of these biosynthetic pathways is crucial for enhancing the production of medicinally important AAs in plants or developing microbial production platforms. researchgate.net

N-Demethylnarwedine as a Key Intermediate in Amaryllidaceae Alkaloid Biosynthesis

This compound holds a critical position in the biosynthesis of galanthamine-type alkaloids. It is formed from the central precursor, 4′-O-methylnorbelladine, through an intramolecular para-ortho' oxidative C-C phenol coupling reaction. frontierspartnerships.orgbiorxiv.orgresearchgate.net This specific coupling is catalyzed by a cytochrome P450 enzyme, CYP96T1. biorxiv.orgresearchgate.net While CYP96T1 primarily catalyzes the para-para' coupling to form noroxomaritidine (a precursor to haemanthamine), it also produces this compound as a minor product. frontiersin.orgbiorxiv.orgresearchgate.net

Once formed, the dienone intermediate is believed to undergo a spontaneous closure of an ether bridge to yield this compound. mdpi.comub.edu This step is a crucial branching point in the pathway, directing the biosynthesis specifically towards galanthamine. The subsequent step involves the stereoselective reduction of the ketone group in this compound to produce N-demethylgalanthamine. ub.eduresearchgate.net The final step in the formation of galanthamine is the N-methylation of N-demethylgalanthamine. frontiersin.orgub.eduresearchgate.net The entire sequence underscores the essential role of this compound as the direct precursor to the galanthamine skeleton.

Biosynthetic Pathway to Galanthamine:

Precursors: 3,4-dihydroxybenzaldehyde + Tyramine → Norbelladine

Methylation: Norbelladine → 4′-O-methylnorbelladine (Catalyzed by N4OMT) frontiersin.orgresearchgate.net

Oxidative Coupling: 4′-O-methylnorbelladine → This compound (Catalyzed by CYP96T1) frontiersin.orgresearchgate.net

Reduction: This compound → N-demethylgalanthamine researchgate.net

Final Methylation: N-demethylgalanthamine → Galanthamine researchgate.net

Historical Perspectives on Elucidating Amaryllidaceae Alkaloid Pathways

The journey to understand Amaryllidaceae alkaloid biosynthesis began over a century ago with the first isolation of lycorine in 1877. mdpi.com However, the foundational hypothesis for the biosynthetic pathways was proposed in the mid-20th century. In 1957, Barton and Cohen suggested that the various alkaloid skeletons could arise from the oxidative coupling of a norbelladine-like precursor, provided that the phenolic groups were appropriately protected by methylation. oup.comub.edu

Early research heavily relied on radioisotope tracer studies, which were instrumental in identifying the precursors and key intermediates. oup.comuqtr.ca Feeding experiments with 14C- and 3H-labeled compounds in plants like Narcissus and Leucojum aestivum helped to piece together the sequence of reactions. ptbioch.edu.plfrontiersin.org For example, such experiments established that 4′-O-methylnorbelladine is the central intermediate that undergoes different modes of phenol coupling. ptbioch.edu.pl

A significant milestone was the revised scheme for galanthamine biosynthesis proposed by Eichhorn et al. in 1998, which detailed the pathway from 4'-O-methylnorbelladine through this compound. mdpi.comptbioch.edu.plfrontierspartnerships.org The advent of modern analytical techniques like HPLC, GC-MS, and NMR has allowed for the precise detection and structural elucidation of these alkaloids. oup.com More recently, the integration of transcriptomics, genomics, and enzyme characterization has begun to uncover the specific genes and enzymes responsible for each biosynthetic step, such as the identification of norbelladine 4′-O-methyltransferase (N4OMT) and the cytochrome P450 enzyme CYP96T1. frontiersin.orgnih.gov

Scope and Academic Relevance of this compound Research

Research on this compound is intrinsically linked to the significant pharmaceutical importance of galanthamine, a drug used to manage the symptoms of Alzheimer's disease. frontiersin.orgfrontiersin.org Understanding the formation and conversion of this compound is critical for efforts in metabolic engineering and synthetic biology aimed at improving galanthamine production. nih.gov The limited availability of galanthamine from natural plant sources makes biotechnological production an attractive and sustainable alternative. oup.comnih.gov

The academic relevance of this compound extends to several areas:

Enzymology and Biochemistry: The study of the enzymes that produce and modify this compound, such as CYP96T1 and the yet-to-be-fully-identified reductase, provides insights into the mechanisms and evolution of enzyme function, particularly within the cytochrome P450 superfamily. frontiersin.orgresearchgate.net

Synthetic Biology: this compound is a key target in the reconstruction of the galanthamine biosynthetic pathway in microbial hosts like yeast or bacteria. biorxiv.orgnih.gov The development of biosensors to monitor its production in real-time is an active area of research to optimize fermentation processes.

Drug Discovery: As a close structural analog and direct precursor to galanthamine, this compound and its derivatives are of interest for their potential neuroprotective effects and other biological activities.

Evolution of Metabolic Pathways: Investigating the branch point where this compound is formed helps scientists understand how plants evolve complex metabolic networks to produce a wide diversity of chemical defenses from a common intermediate. nih.gov

The ongoing research into this compound not only contributes to the fundamental understanding of plant biochemistry but also holds significant promise for the sustainable production of valuable pharmaceuticals. nih.govnih.gov

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(1S,12S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |

InChI |

InChI=1S/C16H17NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,13,17H,6-9H2,1H3/t13-,16-/m0/s1 |

InChI Key |

YDTYNIAJZIKMST-BBRMVZONSA-N |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=CC(=O)C[C@@H]4O2)C=C1 |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(=O)CC4O2)C=C1 |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of N Demethylnarwedine Precursors

Botanical Distribution within Amaryllidaceae Species

The precursors to N-demethylnarwedine are primarily found within the Amaryllidaceae family, a group of perennial bulbous plants renowned for their ornamental value and rich alkaloid content. mdpi.com The distribution of these compounds is not uniform across the family, with notable concentrations in specific genera.

Occurrence in Narcissus spp. (Daffodils)

Species of the genus Narcissus, commonly known as daffodils, are significant natural sources of Amaryllidaceae alkaloids, including the precursors to this compound. nih.govplos.org Research has identified the presence of key antecedent compounds in various daffodil cultivars. universiteitleiden.nl For instance, the common precursor for Amaryllidaceae alkaloids, 4'-O-methylnorbelladine, is synthesized in these plants. nih.gov The alkaloid profiles can vary between different Narcissus species and even among different tissues within the same plant. nih.gov The concentration of these alkaloids, and by extension their precursors, is also subject to changes throughout the plant's growth cycle. universiteitleiden.nl

Occurrence in Leucojum aestivum (Summer Snowflake)

Leucojum aestivum, or the summer snowflake, is another prominent member of the Amaryllidaceae family known for its production of galanthamine (B1674398) and, consequently, its precursors like this compound. mdpi.comnih.gov This species is a significant industrial source for galanthamine extraction. mdpi.com Studies have demonstrated that feeding Leucojum aestivum shoot cultures with the precursor 4'-O-methylnorbelladine significantly enhances the production of galanthamine and lycorine (B1675740). researchgate.net This indicates the presence and active utilization of the biosynthetic machinery necessary for converting these precursors. The natural deposits of L. aestivum are found in specific regions, including Central Europe and the Balkans, often in marshy and periodically flooded areas. mu-varna.bg

Occurrence in Galanthus spp. (Snowdrops)

Galanthus species, commonly referred to as snowdrops, are also recognized for their role in the biosynthesis of Amaryllidaceae alkaloids. mdpi.comnih.gov Historically, snowdrops were an early commercial source of galanthamine. mdpi.com The presence of this compound's precursors is integral to the formation of these alkaloids within Galanthus plants. frontiersin.org Comparative transcriptomics studies involving Galanthus species have been instrumental in identifying key enzymes in the alkaloid biosynthetic pathway, further confirming their capacity to produce these essential precursors. frontiersin.orgresearchgate.netnih.gov

Biosynthetic Origin of this compound within Plant Metabolism

The journey to this compound begins with primary metabolites, specifically the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govub.edu These are channeled into the phenylpropanoid pathway, a crucial route for the synthesis of a wide array of plant secondary metabolites. oup.com

The initial step involves the condensation of 3,4-dihydroxybenzaldehyde (B13553), derived from L-phenylalanine, and tyramine (B21549), derived from L-tyrosine, to form a Schiff base, which is then reduced to yield norbelladine (B1215549). nih.govplos.orgfrontiersin.org Norbelladine serves as a central precursor for the vast majority of Amaryllidaceae alkaloids. nih.govub.edu

The subsequent critical step is the methylation of norbelladine to form 4'-O-methylnorbelladine. nih.gov This reaction is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT). frontiersin.orgresearchgate.net It is this compound, 4'-O-methylnorbelladine, that undergoes an intramolecular C-C phenol-coupling reaction. frontiersin.org This oxidative coupling can occur via different regioselectivities, leading to various alkaloid skeletons. The para-ortho' oxidative coupling of 4'-O-methylnorbelladine leads to a dienone that spontaneously cyclizes, forming an ether bridge to yield this compound. ub.eduptbioch.edu.pl This reaction is catalyzed by a specific type of enzyme known as a cytochrome P450. frontiersin.org While the primary product of some identified cytochrome P450s, like CYP96T1, is from para-para' coupling, they have been shown to produce this compound as a minor product. frontiersin.orgresearchgate.netnih.govbiorxiv.org

From this compound, the pathway continues with a stereoselective reduction to form N-demethylgalanthamine, which is then N-methylated in the final step to produce galanthamine. nih.govub.eduptbioch.edu.pl

Environmental and Physiological Factors Influencing Precursor Levels in Plants

Environmental stimuli play a crucial role in modulating the biosynthesis of these compounds. oup.com Factors such as light, temperature, and water availability can affect the synthesis and accumulation of Amaryllidaceae alkaloids. nih.govfrontiersin.org For instance, studies on in vitro cultures have shown that light generally has a positive impact on alkaloid production. nih.gov Temperature is another key factor, with different optimal temperatures reported for maximizing biomass and alkaloid content in tissue cultures. nih.gov Drought stress has also been observed to influence the levels of secondary metabolites, including alkaloids, in various medicinal plants. frontiersin.org

Physiological factors, including the specific plant tissue and its developmental stage, also have a profound effect on precursor levels. nih.gov The concentration of alkaloids can vary significantly between different organs of the same plant, such as bulbs, leaves, and flowers. universiteitleiden.nl Furthermore, the alkaloid content changes throughout the year, influenced by seasonal variations. nih.gov The genetic makeup of the plant is another critical determinant, with different cultivars exhibiting varying capacities for alkaloid production. oup.com

| Factor | Influence on Precursor Levels |

| Light | Generally positive impact on alkaloid production in in vitro cultures. nih.gov |

| Temperature | Can alter enzyme activity, affecting the rate of biosynthetic reactions. Optimal temperatures for biomass and alkaloid production can vary. nih.gov |

| Water Availability | Drought stress can lead to an accumulation of secondary metabolites, including alkaloids, as a defense response. frontiersin.org |

| Plant Tissue | Alkaloid concentrations vary between different plant organs (e.g., bulbs, leaves, flowers). universiteitleiden.nl |

| Developmental Stage | Alkaloid levels change throughout the plant's life cycle and with seasonal variations. universiteitleiden.nlnih.gov |

| Genetics | Different species and cultivars possess distinct genetic potentials for alkaloid biosynthesis. oup.com |

Biosynthetic Pathways and Enzymology of N Demethylnarwedine

Precursor Compounds and Initial Biosynthetic Steps

The journey to N-demethylnarwedine begins with the aromatic amino acids phenylalanine and tyrosine, which serve as the fundamental building blocks. These precursors undergo a series of transformations to form the foundational structure of Amaryllidaceae alkaloids.

The biosynthesis of the core Amaryllidaceae alkaloid structure initiates with metabolites derived from the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.govresearchgate.net L-phenylalanine is the precursor to 3,4-dihydroxybenzaldehyde (B13553), while L-tyrosine gives rise to tyramine (B21549). nih.govnih.govresearchgate.netevitachem.comresearchgate.netnih.govplos.orggoogle.comwikipathways.org These two compounds are the essential components that condense to form the initial alkaloid scaffold. nih.govnih.govgoogle.comwikipathways.orgresearchgate.netnih.govfrontiersin.org The conversion of phenylalanine involves the phenylpropanoid pathway, including enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). nih.govresearchgate.netnih.gov Tyrosine is converted to tyramine through the action of tyrosine decarboxylase. nih.govplos.org

The condensation of 3,4-dihydroxybenzaldehyde and tyramine is a critical step that leads to the formation of norbelladine (B1215549), the common precursor to a vast array of Amaryllidaceae alkaloids. nih.govnih.govgoogle.comresearchgate.netnih.govfrontiersin.orgplos.orgoup.comjst.go.jpcore.ac.uk This reaction proceeds through the formation of a Schiff base intermediate, known as norcraugsodine. nih.govevitachem.comoup.comcore.ac.ukub.edu The formation of this Schiff base can occur spontaneously or be catalyzed by enzymes. nih.govcore.ac.uk The subsequent reduction of the imine bond in the Schiff base intermediate yields norbelladine. nih.govevitachem.comresearchgate.net Enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) have been identified as key players in catalyzing this condensation and reduction sequence. nih.govresearchgate.netnih.govfrontiersin.orgjst.go.jp

Following its formation, norbelladine undergoes a crucial methylation step to produce 4'-O-methylnorbelladine. nih.govresearchgate.netplos.orgplos.org This reaction is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), also referred to as NpN4OMT in Narcissus sp. aff. pseudonarcissus. nih.govevitachem.comuniprot.org N4OMT is an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that exhibits high regioselectivity for the 4'-hydroxyl group of norbelladine. core.ac.uk This methylation is a pivotal branch point, as 4'-O-methylnorbelladine is the universal substrate for the subsequent oxidative coupling reactions that lead to the different structural classes of Amaryllidaceae alkaloids. nih.govplos.orgmdpi.com The enzyme shows optimal activity at a pH of 8.8 and a temperature of 45°C. uniprot.org While its primary substrate is norbelladine, it can also methylate N-methylnorbelladine and dopamine. plos.orguniprot.org

| Enzyme | Substrate(s) | Product | Function |

| Norbelladine Synthase (NBS) & Noroxomaritidine/Norcraugsodine Reductase (NR) | 3,4-dihydroxybenzaldehyde, Tyramine | Norbelladine | Catalyze the condensation and reduction to form the initial alkaloid scaffold. nih.govresearchgate.netnih.govfrontiersin.orgjst.go.jp |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Norbelladine, S-adenosyl-L-methionine (SAM) | 4'-O-Methylnorbelladine | Catalyzes the regioselective methylation of norbelladine. nih.govevitachem.comuniprot.org |

Formation of Norbelladine via Schiff Base Intermediate

Oxidative Phenol (B47542) Coupling Leading to this compound

The formation of this compound from 4'-O-methylnorbelladine is achieved through an intramolecular oxidative phenol coupling reaction. This critical step establishes the characteristic ring system of the galanthamine-type alkaloids.

The intramolecular C-C phenol coupling of 4'-O-methylnorbelladine is catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.netnih.govfrontiersin.orgencyclopedia.pubresearchgate.net Specifically, the formation of this compound occurs via a para-ortho' oxidative coupling mechanism. nih.govfrontiersin.orgresearchgate.netnih.govptbioch.edu.pl This type of coupling is one of three possible regioselective cyclizations, the others being para-para' and ortho-para', which lead to different classes of Amaryllidaceae alkaloids. nih.govfrontiersin.org The para-ortho' coupling creates a dienone which then spontaneously forms the oxide bridge to yield this compound. nih.govgoogle.complos.orgptbioch.edu.pl

A specific cytochrome P450 enzyme, CYP96T1, has been identified and characterized for its role in the oxidative coupling of 4'-O-methylnorbelladine. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net While CYP96T1 primarily catalyzes the para-para' C-C phenol coupling to form noroxomaritidine, it also demonstrates the ability to catalyze the para-ortho' coupling to produce this compound, although as a minor product, accounting for less than 1% of the total product in some studies. frontiersin.orgencyclopedia.pubresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net This indicates that while CYP96T1 is involved in the formation of this compound, other, more specific CYP450 enzymes may be primarily responsible for the biosynthesis of galanthamine-type alkaloids. nih.govfrontiersin.org The discovery of CYP96T1 was significant as it was the first phenol-coupling enzyme of its kind to be characterized from a monocot. nih.govfrontiersin.orgresearchgate.net

| Enzyme | Substrate | Coupling Type | Major Product | Minor Product |

| CYP96T1 | 4'-O-Methylnorbelladine | para-para' & para-ortho' | Noroxomaritidine | This compound frontiersin.orgencyclopedia.pubresearchgate.netnih.govresearchgate.netbiorxiv.orgresearchgate.net |

Proposed Dienone Intermediate and Spontaneous Ether Bridge Closure

The formation of this compound is a critical step in the biosynthesis of galanthamine-type alkaloids, originating from the precursor 4'-O-methylnorbelladine. ub.educhim.it This transformation is initiated by a para-ortho' oxidative phenol coupling reaction, a process likely catalyzed by a cytochrome P-450-dependent enzyme. chim.itrsc.org This enzymatic reaction generates a highly reactive and unstable dienone intermediate. chim.itptbioch.edu.plnih.govresearchgate.net

Following its formation, this dienone intermediate undergoes a spontaneous intramolecular 1,4-addition, also known as a Michael-type addition. chim.it In this non-enzymatic step, the phenolic hydroxyl group acts as a nucleophile, attacking the enone moiety. chim.it This results in the spontaneous closure of an ether bridge, creating the characteristic dibenzofuran (B1670420) nucleus of the galanthamine (B1674398) skeleton and yielding the stable compound this compound. ub.eduptbioch.edu.plnih.govnih.gov This cyclization is a key branching point that directs the biosynthetic pathway toward the formation of galanthamine and related alkaloids. rsc.orgptbioch.edu.pl

Downstream Transformations of this compound

Once formed, this compound serves as the substrate for subsequent enzymatic reactions that complete the biosynthesis of galanthamine.

Reduction to N-Demethylgalanthamine

The next step in the pathway is the reduction of the carbonyl group at position C-1 in this compound to a hydroxyl group, forming N-demethylgalanthamine (also known as norgalanthamine). nih.govnih.govplos.org This conversion is a stereo-specific or stereoselective reduction, ensuring the correct three-dimensional structure required for biological activity. ub.eduptbioch.edu.plnih.govuqtr.ca While narwedine and galanthamine can exist in equilibrium, studies with labeled precursors in Leucojum aestivum have shown that this compound is reduced to N-demethylgalanthamine, which is the direct precursor in the final step of galanthamine biosynthesis. rsc.orgptbioch.edu.pluqtr.ca

N-Methylation to Galanthamine: Enzymatic Considerations

Early hypotheses about the galanthamine biosynthetic pathway were revised based on labeling experiments. rsc.orgnih.gov It is now established that N-methylation is the final step in the sequence. ub.edunih.govnih.gov The substrate for this reaction is not this compound, but rather its reduced form, N-demethylgalanthamine. An N-methyltransferase (NMT) enzyme catalyzes the transfer of a methyl group to the secondary amine of N-demethylgalanthamine, yielding the final product, galanthamine. ub.eduptbioch.edu.plnih.gov The identification of the specific NMT gene responsible for this terminal step is a key goal of ongoing research in Amaryllidaceae biochemistry. bohrium.com

| Step | Precursor | Product | Transformation | Enzyme Class (Putative) |

| 1 | This compound | N-Demethylgalanthamine | Stereoselective Reduction | Oxidoreductase |

| 2 | N-Demethylgalanthamine | Galanthamine | N-Methylation | N-Methyltransferase (NMT) |

Gene Discovery and Functional Characterization of Biosynthetic Enzymes

Identifying the specific genes and enzymes that govern the biosynthesis of this compound and its derivatives is crucial for metabolic engineering and ensuring a stable supply of valuable alkaloids.

Transcriptomic and Proteomic Approaches in Amaryllidaceae Plants

Modern 'omics' technologies have revolutionized the discovery of genes involved in plant specialized metabolism. core.ac.uk Researchers utilize transcriptomics (RNA sequencing) to create comprehensive libraries of all expressed genes in alkaloid-producing tissues of Amaryllidaceae plants like Narcissus sp. and Lycoris longituba. nih.govnih.gov By comparing the transcriptomes of plants or tissues with different alkaloid profiles, scientists can identify candidate genes whose expression levels correlate with the accumulation of galanthamine and its precursors. nih.govnih.gov

Complementing this, proteomics allows for the large-scale study of proteins. core.ac.uk Advanced techniques like SWATH-MS (Sequential Window Acquisition of all THeoretical mass spectra) have been used to quantify and compare protein abundance in different Lycoris species. bohrium.com This approach has successfully identified differentially expressed proteins, including O-methyltransferases (OMTs) and N-methyltransferases (NMTs), that are likely involved in alkaloid biosynthesis. bohrium.com The integration of transcriptomic and proteomic data provides a powerful strategy for pinpointing the specific enzymes active in the this compound pathway. core.ac.uknih.gov

| 'Omics' Technology | Application in Amaryllidaceae Research | Key Findings | Plant Examples |

| Transcriptomics (RNA-Seq) | Sequencing and assembly of expressed genes in alkaloid-producing tissues. core.ac.uk | Identification of putative genes for OMTs, NMTs, and Cytochrome P450s based on sequence analysis and expression correlation. nih.govcore.ac.uk | Lycoris aurea, Narcissus sp. aff. pseudonarcissus, Lycoris longituba nih.govnih.gov |

| Proteomics (e.g., SWATH-MS) | Quantitative analysis of protein abundance in tissues with varying alkaloid content. bohrium.com | Identification of differentially abundant proteins in pathways like amino acid metabolism and galanthamine biosynthesis. bohrium.com | Lycoris longituba, Lycoris incarnata, Lycoris sprengeri bohrium.com |

Heterologous Expression Systems for Enzyme Activity Validation

Once a candidate gene is identified through 'omics' approaches, its precise function must be confirmed experimentally. longdom.org A common and effective method is heterologous expression, where the gene is cloned and introduced into a well-characterized, easy-to-grow host organism that does not naturally produce the compounds of interest. nih.govlongdom.org

Systems such as the bacterium Escherichia coli, yeast (Saccharomyces cerevisiae), or the plant Nicotiana benthamiana are frequently used as "bio-factories" for this purpose. longdom.orgresearchgate.netnih.gov After introducing the candidate gene, the host organism is supplied with the putative substrate. Scientists then analyze the organism's metabolites to see if the expected product is formed. For instance, a candidate O-methyltransferase from Narcissus papyraceus was expressed in N. benthamiana and successfully demonstrated its ability to methylate norbelladine, confirming its role in the pathway. nih.gov This approach has been crucial for validating the functions of key enzymes and for reconstructing portions of the Amaryllidaceae alkaloid biosynthetic pathway in a controlled environment. researchgate.net

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a critical intermediate in the production of galanthamine-type Amaryllidaceae alkaloids (AAs), is a tightly controlled process governed by genetic, developmental, and environmental factors. mdpi.comnih.gov Regulation occurs at multiple levels, from the transcription of biosynthetic genes to the modulation of enzyme activity, ensuring that the production of this specialized metabolite is aligned with the plant's physiological and developmental state. frontiersin.org

A primary control point is the expression of the genes encoding the biosynthetic enzymes. The formation of this compound from its precursor, 4'-O-methylnorbelladine, is catalyzed by cytochrome P450 monooxygenases of the CYP96T family, which perform a crucial C-C phenol coupling reaction. nih.govnih.gov The expression of these genes is not uniform throughout the plant. Studies on Narcissus papyraceus have revealed that the accumulation of AAs and the transcript levels of biosynthetic genes are developmentally regulated, varying significantly between different organs (bulb, leaves, flowers) and growth stages. mdpi.comnih.gov For example, leaves and flowers were found to contain the highest levels of these alkaloids, while the bulb had the lowest. mdpi.comnih.gov While a positive correlation between gene expression and alkaloid content is sometimes observed, negative correlations also exist, potentially due to the transport of enzymes or the alkaloids themselves within the plant. mdpi.comnih.gov

The regioselectivity of the cytochrome P450 enzymes represents another critical layer of regulation. The CYP96T1 enzyme from Narcissus sp. aff. pseudonarcissus, for instance, primarily catalyzes a para-para' phenol coupling to form noroxomaritidine, while the para-ortho' coupling that yields this compound is only a minor reaction, accounting for less than 1% of the product. nih.govresearchgate.netencyclopedia.pub The existence of different CYP96T enzymes with varying coupling preferences suggests that the differential expression and activity of these specific enzymes direct the biosynthetic flux toward different classes of alkaloids, such as the galanthamine-type or lycorine-type. nih.govuqtr.ca

Environmental stimuli and elicitors also play a significant role in regulating the pathway. Application of methyl jasmonate (MeJA), a plant stress hormone, has been shown to upregulate the expression of AA biosynthetic genes in Lycoris aurea, highlighting a link between stress responses and alkaloid production. frontiersin.org Physical factors such as temperature and light can also modulate biosynthesis. In shoot cultures of Leucojum aestivum, lower temperatures were found to favor the production of galanthamine, suggesting that temperature can alter the activity of the enzymes responsible for the phenol-oxidative coupling of 4'-O-methylnorbelladine. uqtr.ca Light has also been reported to have a generally positive effect on alkaloid accumulation in Amaryllidaceae in vitro cultures. uqtr.ca

Finally, regulation can occur at the post-transcriptional and metabolic levels. Proteomic analyses have suggested that post-transcriptional mechanisms like alternative splicing may influence the biosynthesis of AAs. bohrium.com Furthermore, metabolic engineering strategies have demonstrated the importance of substrate channeling. Co-localization of CYP96T1 with upstream enzymes on the endoplasmic reticulum membrane can create a "metabolon" that funnels intermediates efficiently, reducing metabolic bottlenecks and increasing product yield. The use of inducible promoters to control the timing of enzyme expression is another strategy that underscores the importance of managing metabolic burden on the host system.

Advanced Analytical Research Methodologies for N Demethylnarwedine and Its Precursors

Spectroscopic Techniques in Biosynthetic Pathway Elucidation

The intricate biosynthetic pathways of Amaryllidaceae alkaloids, including the formation of N-Demethylnarwedine, have been gradually unveiled through the application of sophisticated spectroscopic techniques. These methods allow researchers to trace the metabolic fate of precursors and identify key intermediates, providing a detailed map of the biochemical transformations.

Application of Isotope Labeling Studies (e.g., 14C, 13C, Deuterium)

Isotope labeling has been a cornerstone in elucidating the biosynthetic route to this compound and related alkaloids. By introducing isotopically labeled precursors into plant systems or enzyme assays, scientists can track the incorporation of the label into downstream metabolites, thereby confirming precursor-product relationships.

Early research utilized ¹⁴C radiolabeling to establish the foundational steps of the Amaryllidaceae alkaloid pathway. plos.org Studies demonstrated that norbelladine (B1215549), labeled with ¹⁴C, is a common precursor for galanthamine (B1674398) and other major alkaloid types. plos.orgnih.gov Specifically, [2-¹⁴C]tyrosine was shown to be incorporated into galanthamine, contributing to the non-catechol portion of the norbelladine intermediate. plos.orgnih.gov Similarly, [3-¹⁴C]phenylalanine was identified as a precursor to the catechol portion of norbelladine through its incorporation into lycorine (B1675740). plos.orgnih.gov These foundational studies paved the way for more detailed investigations.

More recent studies have employed stable isotopes like ¹³C and deuterium (B1214612) (²H) for a more nuanced analysis. In a significant study, ¹³C-labeled O-methylnorbelladine was administered to Leucojum aestivum, revealing that the biosynthesis of galanthamine proceeds through the phenol (B47542) oxidative coupling of O-methylnorbelladine to form a dienone intermediate. This intermediate then spontaneously cyclizes to yield this compound. ub.edusemanticscholar.org

Deuterium labeling has also been instrumental. The synthesis of 4'-O-methyl-d₃-norbelladine and its subsequent feeding to Leucojum aestivum shoot cultures led to the identification of several labeled alkaloids, including this compound. researchgate.netresearchgate.netfrontierspartnerships.org This confirmed that 4'-O-methylnorbelladine is a direct precursor and is incorporated into various Amaryllidaceae alkaloid skeletons through different modes of intramolecular oxidative phenol coupling. researchgate.netfrontierspartnerships.org Feeding experiments with deuterium-labeled 4'-O-methylnorbelladine in daffodil leaf tissues also allowed researchers to track active biosynthesis, showing its conversion to pathway intermediates like [²H]-demethylnarwedine. nih.govbiorxiv.org

| Isotope | Labeled Precursor | Plant/System | Key Finding |

| ¹⁴C | [2-¹⁴C]tyrosine | Narcissus spp. | Confirmed as a precursor to the non-catechol half of norbelladine. plos.orgnih.gov |

| ¹⁴C | [3-¹⁴C]phenylalanine | Narcissus incomparabilis | Established as a precursor to the catechol portion of norbelladine. plos.orgnih.gov |

| ¹³C | ¹³C-labeled O-methylnorbelladine | Leucojum aestivum | Demonstrated the formation of this compound from O-methylnorbelladine. ub.edusemanticscholar.org |

| ²H (Deuterium) | 4'-O-methyl-d₃-norbelladine | Leucojum aestivum | Confirmed the incorporation into this compound and other alkaloids. researchgate.netresearchgate.net |

| ²H (Deuterium) | [²H]-4-O'-methylnorbelladine | Daffodil leaf tissue | Tracked active biosynthesis and conversion to [²H]-demethylnarwedine. nih.govbiorxiv.org |

Advanced Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Tracing

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), is a powerful tool for identifying and quantifying metabolites in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been extensively used in the analysis of this compound and its precursors. This technique allows for the sensitive and specific detection of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. In studies involving the heterologous expression of biosynthetic enzymes, LC-MS/MS is crucial for identifying the products formed from a given substrate. uqtr.ca For instance, the formation of this compound from 4'-O-methylnorbelladine by the enzyme CYP96T1 was confirmed using LC-MS/MS analysis. nih.govfrontiersin.org The technique is also used to quantify the relative amounts of different isomers produced in enzymatic reactions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile or derivatized alkaloids. GC-MS has been employed to screen for native and deuterated alkaloids in plant tissue cultures fed with labeled precursors. researchgate.netfrontierspartnerships.org In a study with Leucojum aestivum shoot cultures incubated with 4'-O-methyl-d₃-norbelladine, GC-MS analysis of the alkaloid fraction identified several labeled compounds, providing insights into the different branches of the biosynthetic pathway. researchgate.netfrontierspartnerships.org

| Technique | Application | Key Findings |

| LC-MS/MS | Identification of enzymatic products | Confirmed the formation of this compound by CYP96T1. nih.govfrontiersin.org |

| LC-MS/MS | Quantification of isomers | Determined the relative quantities of different phenol-coupled products. nih.gov |

| GC-MS | Screening of labeled alkaloids | Identified native and deuterated alkaloids in tissue cultures. researchgate.netfrontierspartnerships.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of newly isolated compounds and for confirming the identity of biosynthetic intermediates. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure determination.

In the context of this compound biosynthesis, NMR was used to confirm the structure of the product formed by the recombinant norbelladine 4'-O-methyltransferase (NpN4OMT1), which is 4'-O-methylnorbelladine, the direct precursor to this compound. plos.orgplos.org The structural elucidation was achieved by analyzing proton and carbon chemical shifts, as well as key correlations from 2D NMR spectra like COSY, HMBC, and ROESY. plos.org While direct NMR analysis of this compound within a complex biological matrix is challenging due to its low concentration, NMR plays a critical role in characterizing the precursors and authentic standards required for other analytical methods. plos.orgnih.gov

Chromatographic Separations for Research Applications

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound and its precursors from complex biological mixtures. High-performance liquid chromatography and gas chromatography are the most commonly employed methods in this field of research.

High-Performance Liquid Chromatography (HPLC) in Pathway Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical research on Amaryllidaceae alkaloids. It is used to separate, identify, and quantify compounds in enzyme assays and plant extracts. plos.orgnih.gov Typically, a reversed-phase C18 or C8 column is used with a gradient elution of water and acetonitrile, often with the addition of an acid like formic acid to improve peak shape. nih.gov

In the study of this compound's biosynthetic pathway, HPLC analysis of enzyme assays was used to detect the formation of 4'-O-methylnorbelladine by NpN4OMT1. nih.gov Furthermore, HPLC coupled with mass spectrometry (LC-MS) was instrumental in demonstrating the biotransformation of deuterated 4'-O-methylnorbelladine into various alkaloids, including this compound, in Leucojum aestivum tissue cultures. frontierspartnerships.orgptbioch.edu.pl

Gas Chromatography (GC) for Volatile Intermediate Detection

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is particularly useful for the analysis of alkaloids that are volatile or can be made volatile through derivatization. While many Amaryllidaceae alkaloids have high boiling points, GC-MS has been successfully used for their analysis.

In the investigation of the Amaryllidaceae alkaloid biosynthetic pathway, GC-MS has been employed to screen alkaloid extracts from plant tissue cultures. researchgate.net Following the feeding of deuterated 4'-O-methylnorbelladine to Leucojum aestivum cultures, GC-MS analysis of the extracts was used to identify a range of native and labeled alkaloids, providing a broader picture of the metabolic network. researchgate.netfrontierspartnerships.org This demonstrates the utility of GC in detecting various intermediates and end-products of the biosynthetic pathways originating from 4'-O-methylnorbelladine. plos.org

Enzymatic Assays for Characterizing Biosynthetic Steps

The elucidation of the biosynthetic pathway leading to this compound relies heavily on enzymatic assays to identify and characterize the specific functions of enzymes involved. These assays are crucial for confirming the catalytic activity of candidate genes discovered through transcriptomic analyses of Amaryllidaceae plants like Narcissus, Leucojum, and Lycoris species. nih.govsemanticscholar.org The enzymes are typically produced through heterologous expression in systems such as Escherichia coli or Nicotiana benthamiana, which allows for the generation of purified proteins for in vitro characterization. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, reconstituting the metabolic pathway in a heterologous host like N. benthamiana provides an in planta system to verify enzyme function and interaction. nih.govnih.gov

The characterization process involves a series of enzymatic steps starting from the formation of the core precursor, norbelladine, its subsequent methylation, and the final crucial phenol-coupling reaction that forms the characteristic structure of this compound.

Assays for Norbelladine Formation

Norbelladine is the foundational precursor for the entire class of Amaryllidaceae alkaloids and is formed from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553). frontiersin.orgnih.gov Research has shown that this conversion is not catalyzed by a single enzyme but likely involves the synergistic action of two distinct enzymes: norbelladine synthase (NBS) and a reductase, often a noroxomaritidine/norcraugsodine reductase (NR). frontiersin.orgnih.govnih.gov

Enzymatic assays designed to investigate this step typically involve the incubation of one or both purified recombinant enzymes with the substrates tyramine and 3,4-dihydroxybenzaldehyde. frontiersin.org The reaction requires a suitable buffer, such as HEPES, and the reductase component (NR) necessitates the presence of a cofactor, typically NADPH. frontiersin.orgnih.gov Studies have demonstrated that while NBS alone can produce low levels of norbelladine, the yield is significantly increased when both NBS and NR are present, suggesting a two-step mechanism where NBS catalyzes the initial condensation to form an unstable imine intermediate (norcraugsodine), which is then promptly reduced by NR to form stable norbelladine. nih.govnih.govbiorxiv.org

The products of these assays are analyzed and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), which can separate and identify norbelladine based on its retention time and specific mass-to-charge (m/z) ratio. researchgate.net

| Enzyme(s) | Substrates | Cofactor | Key Findings | Source |

|---|---|---|---|---|

| Norbelladine Synthase (NBS) | Tyramine, 3,4-Dihydroxybenzaldehyde | None | Catalyzes condensation but results in low norbelladine yield. | nih.gov |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Tyramine, 3,4-Dihydroxybenzaldehyde | NADPH | Shows some activity, suggesting a role in reduction. | frontiersin.org |

| NBS + NR | Tyramine, 3,4-Dihydroxybenzaldehyde | NADPH | Significantly higher yield of norbelladine, indicating a cooperative, two-step catalytic mechanism. | nih.govnih.gov |

Characterization of Norbelladine 4′-O-Methyltransferase (N4OMT)

The next key step is the regioselective methylation of norbelladine to form 4′-O-methylnorbelladine, the direct precursor for the critical phenol coupling reaction. semanticscholar.org This reaction is catalyzed by norbelladine 4′-O-methyltransferase (N4OMT). uniprot.orgnih.gov

Assays to characterize N4OMT involve incubating the purified recombinant enzyme (e.g., NpN4OMT from Narcissus sp. aff. pseudonarcissus) with the substrate norbelladine and the methyl donor S-adenosyl-L-methionine (AdoMet). nih.gov The reaction is also dependent on cofactors, with studies showing Mg2+ enhances activity, and has optimal conditions at a specific pH and temperature (e.g., pH 8.0-8.8, 37-45°C). uniprot.orgnih.gov Substrate specificity is a key aspect of characterization. Assays have shown that NpN4OMT can methylate both norbelladine and N-methylnorbelladine but is inactive towards other structurally similar compounds like caffeic acid, vanillin, and 3,4-dihydroxybenzaldehyde, demonstrating its specific role in the pathway. uniprot.orgnih.gov The formation of 4′-O-methylnorbelladine is confirmed by LC-MS/MS and can be further validated by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Substrate Tested | Enzymatic Activity Detected | Source |

|---|---|---|

| Norbelladine | Yes | nih.gov |

| N-methylnorbelladine | Yes | nih.gov |

| Dopamine | Yes | uniprot.orgnih.gov |

| Caffeic acid | No | uniprot.orgnih.gov |

| Vanillin | No | uniprot.orgnih.gov |

| 3,4-dihydroxybenzaldehyde | No | uniprot.orgnih.gov |

| Tyramine | No | uniprot.org |

Analysis of Cytochrome P450-Mediated Phenol Coupling

The formation of this compound from 4′-O-methylnorbelladine is the most critical branching point in the biosynthesis of galanthamine-type alkaloids. This step is an intramolecular para-ortho' C-C phenol coupling reaction catalyzed by cytochrome P450 enzymes of the CYP96T family. nih.govfrontiersin.orgresearchgate.net

Enzymatic assays for these P450s are typically conducted using microsomal fractions prepared from heterologous expression systems (e.g., insect cells (Sf9) or N. benthamiana leaves) containing the specific CYP96T enzyme. nih.govfrontiersin.org The assay mixture includes the substrate 4′-O-methylnorbelladine, a phosphate (B84403) buffer (e.g., pH 6.5-7.8), and the essential cofactor NADPH, which provides the necessary reducing equivalents. nih.govfrontiersin.org

Research has shown that these enzymes can be promiscuous. For instance, CYP96T1 from Narcissus sp. aff. pseudonarcissus primarily catalyzes the para-para' coupling to form noroxomaritidine isomers but also produces this compound as a minor product (less than 1% of the total product). nih.govfrontiersin.orgresearchgate.netresearchgate.net Other identified CYP96T enzymes, such as those from Leucojum aestivum (LaCYP96T1 and LaCYP96T2), also show activity in forming this compound. nih.gov

The reaction products are analyzed by LC-MS/MS. frontiersin.org To definitively confirm the identity of the this compound product, it can be chemically reduced using sodium borohydride (B1222165). This converts the ketone group of this compound into a hydroxyl group, yielding N-demethylgalanthamine, which can then be unambiguously identified by comparing its retention time and fragmentation pattern with a known standard. frontiersin.orggoogle.com

| Enzyme | Substrate | Cofactor | Major Product(s) | Minor Product | Source |

|---|---|---|---|---|---|

| CYP96T1 (Narcissus sp.) | 4′-O-methylnorbelladine | NADPH | (10bS,4aR)- and (10bR,4aS)-noroxomaritidine (para-para' coupled) | This compound (para-ortho' coupled) | semanticscholar.orgfrontiersin.orgresearchgate.net |

| LaCYP96T1 / LaCYP96T2 (L. aestivum) | 4′-O-methylnorbelladine | NADPH | Noroxomaritidine, Lycorine-type products | This compound | nih.gov |

Biotechnological and Metabolic Engineering Research on N Demethylnarwedine Pathways

Reconstitution of Biosynthetic Pathways in Heterologous Hosts

Reconstructing the multi-step biosynthetic pathway of N-demethylnarwedine in more tractable organisms than the native Amaryllidaceae plants offers a promising route for controlled production. Research has focused on two primary types of heterologous hosts: microbial systems for scalable fermentation and plant-based systems for functional studies and production.

Microbial fermentation presents an attractive alternative to plant extraction for producing Amaryllidaceae alkaloids. biorxiv.orgbiorxiv.org The yeast Saccharomyces cerevisiae is often considered a prime candidate for this work, largely due to its proven ability to functionally express complex plant-derived enzymes, particularly cytochrome P450s, which are crucial for the pathway. biorxiv.orgscience.govuqtr.canih.gov

Efforts to reconstitute the this compound pathway in microbes have progressed in a stepwise manner. A significant achievement has been the engineering of S. cerevisiae to produce the key precursors, tyramine (B21549) and 3,4-dihydroxybenzoate. biorxiv.orgbiorxiv.org The subsequent steps involve the functional expression of the enzymes that convert these precursors into 4'-O-methylnorbelladine (4'OMN), the direct substrate for this compound synthesis. researchgate.net This includes norbelladine (B1215549) synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). nih.govbiorxiv.org

The central challenge lies in the final oxidative coupling step. The cytochrome P450 enzyme CYP96T1, first identified in Narcissus sp. aff. pseudonarcissus, was shown to catalyze the C-C phenol (B47542) coupling of 4'OMN. However, this enzyme exhibits poor regioselectivity, strongly favoring the formation of the para-para' coupled product, noroxomaritidine, while producing this compound (the para-ortho' coupled product) as only a minor byproduct, often less than 1% of the total product. biorxiv.orgbiorxiv.orgencyclopedia.pubfrontiersin.org This has been a major bottleneck in achieving efficient microbial production of this compound.

Recent discoveries of new pathway enzymes, including CYP96T homologs with different specificities and the terminal enzymes for galanthamine (B1674398) synthesis (this compound methyltransferase and aldo-keto reductase), are paving the way for the complete biosynthesis of galanthamine and its intermediates in a microbial host. nih.govfrontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Reconstitution of the this compound Pathway in Microbial Hosts

| Enzyme | Function | Host Organism for Study/Expression | Key Finding/Challenge | Reference |

|---|---|---|---|---|

| Tyrosine Decarboxylase (TYDC) | Converts tyrosine to tyramine (precursor) | S. cerevisiae | Pathway successfully engineered for precursor supply. | biorxiv.orgbiorxiv.org |

| Norbelladine Synthase (NBS) | Condenses tyramine and 3,4-dihydroxybenzaldehyde (B13553) | E. coli, S. cerevisiae | Functional expression is a necessary step for pathway reconstitution. | nih.govbiorxiv.orgnih.gov |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Methylates norbelladine to form 4'-O-methylnorbelladine (4'OMN) | E. coli, S. cerevisiae | Successfully expressed and engineered for improved activity. | nih.govresearchgate.net |

Plant in vitro systems are invaluable tools for elucidating the biosynthetic pathways of Amaryllidaceae alkaloids. nih.gov Differentiated cultures, such as shoot cultures of Leucojum aestivum and various Narcissus species, have proven most suitable for alkaloid biosynthesis. mdpi.com These cultures provide a controlled environment to study enzyme function and pathway flux, overcoming the complexities of whole plants.

A key experimental strategy involves feeding labeled precursors to these cultures. For instance, researchers demonstrated the biotransformation of deuterated 4'-O-methylnorbelladine into galanthamine and lycorine (B1675740) in L. aestivum tissue cultures. researchgate.netnih.gov This definitively confirmed the role of 4'OMN as a central branchpoint intermediate leading to this compound.

Furthermore, heterologous expression in the model plant Nicotiana benthamiana has become a powerful technique. By transiently expressing genes from Amaryllidaceae plants, scientists can characterize enzyme function in vivo. Co-expression of L. aestivum enzymes—LaNBS, LaNRII, LaN4'OMT, and LaCYP96T1—in N. benthamiana resulted in the production of various alkaloids, including norgalanthamine (the reduced form of this compound), demonstrating a successful reconstitution of the core pathway. researchgate.netnih.gov These plant-based systems are crucial for identifying and validating the function of genes before their transfer into microbial hosts for large-scale production. nih.gov

Table 2: Application of Plant In Vitro Systems for this compound Pathway Research

| System | Application | Key Findings | Reference |

|---|---|---|---|

| Leucojum aestivum shoot/tissue culture | Biosynthetic pathway elucidation | Used labeled 4'-O-methylnorbelladine to trace its conversion to downstream alkaloids, confirming it as the key precursor to this compound. | researchgate.netnih.gov |

| Nicotiana benthamiana transient expression | Enzyme function characterization and pathway reconstitution | Co-expression of L. aestivum biosynthetic genes successfully produced norgalanthamine, validating the reconstructed pathway. | researchgate.netnih.gov |

Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae) for Precursor and Intermediate Production

Enzyme Engineering for Pathway Optimization

Given the inherent limitations of native enzymes, particularly their low efficiency and poor regioselectivity, protein engineering has emerged as a critical strategy for optimizing the this compound biosynthetic pathway.

Directed evolution and site-directed mutagenesis are powerful techniques used to tailor enzyme properties for specific industrial applications. nih.gov In the context of this compound synthesis, research has targeted key enzymes to improve their performance.

For example, norbelladine 4'-O-methyltransferase (Nb4OMT), the enzyme that produces the direct precursor to this compound, has been a subject of engineering. By using a machine learning-aided approach combined with high-throughput screening, researchers have identified variants with significantly improved catalytic activity. nih.govresearchgate.net

For the critical C-C coupling step, molecular modeling and mutagenesis have been explored. Docking studies of CYP96T enzymes have identified specific amino acid residues, such as Phe124 and Val307, that are believed to influence whether the enzyme performs a para-ortho' coupling (to make this compound) or other types of coupling. nih.gov Site-directed mutagenesis of these key residues is a promising strategy to alter the enzyme's active site and steer the reaction towards the desired product.

The primary obstacle to efficient this compound production is the regioselectivity of the cytochrome P450-catalyzed phenol coupling reaction. The discovery that CYP96T1 from Narcissus primarily produces noroxomaritidine highlighted the need for enzymes with a strong preference for para-ortho' coupling. frontiersin.orgfrontiersin.org

Strategies to overcome this include:

Enzyme Discovery (Bioprospecting): Searching for and characterizing CYP96T homologs from different Amaryllidaceae species. This has led to the identification of enzymes, such as NtCYP96T6 from Narcissus cv. Tête-à-Tête, that exhibit the specific catalytic activity required for this compound formation. frontiersin.orgnih.gov

Enzyme Engineering: As described above, mutating existing enzymes like CYP96T1 to shift their product specificity. Altering residues in the substrate-binding pocket can change how 4'-O-methylnorbelladine is oriented, thereby favoring the para-ortho' attack. nih.gov

One study reported that engineering the norbelladine 4'-O-methyltransferase (Nb4OMT) led to a 60% improvement in product titer and a 3-fold reduction in the formation of an off-product regioisomer, demonstrating the power of this approach. nih.govresearchgate.net

Directed Evolution and Mutagenesis of Biosynthetic Enzymes

Biosensor Development for Monitoring Pathway Intermediates

A significant challenge in metabolic engineering is the rapid and efficient measurement of pathway intermediates to identify bottlenecks and screen large libraries of engineered enzymes. nih.gov To address this, researchers have developed a whole-cell biosensor in E. coli to specifically detect 4'-O-methylnorbelladine (4'OMN), the immediate precursor to this compound. nih.govresearchgate.netresearchgate.net

This biosensor is based on the transcription factor RamR. Using directed evolution, the protein was engineered to become highly sensitive and specific to 4'OMN, with an EC50 of 20 μM. nih.govresearchgate.net Crucially, the evolved biosensor does not respond to the upstream intermediate, norbelladine, allowing for precise monitoring of the N4OMT enzyme's activity. nih.gov

The utility of this biosensor was powerfully demonstrated when it was used to screen a library of machine learning-designed variants of the N4OMT enzyme. nih.govresearchgate.net This high-throughput screening method allowed for the rapid identification of superior enzyme variants that significantly improved product yield. researchgate.net The development of such biosensors is a breakthrough technology that accelerates the optimization of biosynthetic pathways for compounds like this compound in microbial hosts. nih.govscribd.com

Engineering Biosensors for 4'-O-Methylnorbelladine and Related Compounds

A significant bottleneck in engineering metabolic pathways is the slow and labor-intensive process of measuring the concentration of specific intermediates. To address this, researchers have focused on developing genetically encoded biosensors that can detect key precursors in the this compound pathway, particularly 4'-O-methylnorbelladine (4NB). biorxiv.orgsmolecule.com These biosensors provide a real-time readout of metabolite concentration within a microbial host like Escherichia coli, enabling rapid optimization of the pathway. researchgate.netnih.gov

The development process often involves the directed evolution of a generalist transcription factor, such as RamR from Salmonella typhimurium, which has proven to be highly adaptable for recognizing new ligands. biorxiv.org Through rounds of random mutagenesis and screening, RamR has been evolved into a highly sensitive and specific biosensor for 4NB. biorxiv.orgresearchgate.net The engineered biosensor, named 4NB2, can discriminate effectively between the target molecule, 4'-O-methylnorbelladine, and its non-methylated precursor, norbelladine. nih.gov This specificity is crucial for accurately monitoring the activity of the enzyme norbelladine 4'-O-methyltransferase (Nb4OMT), which catalyzes the conversion of norbelladine to 4NB. researchgate.netnih.gov The biosensor system is typically designed so that the binding of 4NB to the engineered transcription factor triggers the expression of a reporter gene, such as Green Fluorescent Protein (GFP), allowing for a quantifiable fluorescent output that correlates with the concentration of 4NB. researchgate.netscribd.com

| Biosensor Variant | Starting Scaffold | Target Ligand | Sensitivity (EC50) | Key Feature | Reference |

|---|---|---|---|---|---|

| 4NB2 | RamR Transcription Factor | 4'-O-Methylnorbelladine | 20 µM | Highly specific; discriminates against the precursor norbelladine. | biorxiv.orgresearchgate.netscispace.com |

Applications in High-Throughput Screening of Enzyme Variants

The development of these highly sensitive biosensors has revolutionized the screening of enzyme variants. biorxiv.org Traditional methods for measuring enzyme activity, like HPLC, are low-throughput and not suitable for screening the large libraries generated during directed evolution. biorxiv.org Biosensors, however, enable high-throughput screening (HTS) of thousands of enzyme variants directly in microtiter plates or through fluorescence-activated cell sorting (FACS). researchgate.netnih.govresearchgate.net

In the context of the this compound pathway, the 4NB2 biosensor has been used to screen libraries of norbelladine 4'-O-methyltransferase (Nb4OMT) mutants. researchgate.netnih.gov By transforming a library of Nb4OMT variants into E. coli cells containing the biosensor plasmid, researchers can rapidly identify the most active enzymes by picking the colonies that exhibit the highest fluorescence. scribd.com This HTS approach, augmented by machine learning models, has successfully identified functional Nb4OMT variants with significantly improved performance compared to the wild-type enzyme. researchgate.netnih.govscispace.com These improvements are critical for increasing the flux towards 4'-O-methylnorbelladine, the direct precursor for this compound. mdpi.com

| Improvement Metric | Fold-Change/Percentage | Significance | Reference |

|---|---|---|---|

| Product Titer (4'-O-methylnorbelladine) | 60% Improvement | Increases the availability of the precursor for this compound synthesis. | scispace.comresearchgate.netosti.gov |

| Catalytic Activity | 2-fold Higher | More efficient conversion of norbelladine. | scispace.comresearchgate.netosti.gov |

| Off-Product Formation | 3-fold Lower | Reduces metabolic burden and increases pathway specificity. | scispace.comresearchgate.netosti.gov |

| Remnant Substrate | 17-fold Reduction | Indicates a more complete enzymatic conversion. | biorxiv.org |

Systems Biology and Omics Approaches in Pathway Engineering

Elucidating and engineering complex plant metabolic pathways, such as the one leading to this compound, benefits immensely from systems biology and multi-omics approaches. core.ac.ukfrontiersin.org These strategies provide a holistic view of the biological system, integrating vast datasets from genomics, transcriptomics, proteomics, and metabolomics to identify new genes, characterize enzymes, and understand regulatory networks. core.ac.ukmdpi.comresearchgate.net

The discovery of genes involved in Amaryllidaceae alkaloid biosynthesis has been accelerated by combining metabolic profiling with transcriptome analysis across different plant species or tissues. mdpi.comencyclopedia.pub For example, by comparing the transcriptomes of Amaryllidaceae species with different alkaloid profiles, researchers can identify candidate genes, such as O-methyltransferases and cytochrome P450s, that are likely involved in the pathway. core.ac.ukbohrium.com SWATH-MS-based proteomics has also been used to analyze different Lycoris species, identifying differentially expressed proteins related to amino acid metabolism and galanthamine biosynthesis, providing further targets for engineering. bohrium.com

| Omics/Systems Approach | Application | Key Findings/Goals | Reference |

|---|---|---|---|

| Transcriptomics | Comparative analysis of different Amaryllidaceae species/tissues. | Identification of candidate biosynthetic genes (e.g., OMTs, P450s, reductases). | core.ac.ukmdpi.comencyclopedia.pub |

| Proteomics (SWATH-MS) | Analysis of protein expression in different Lycoris species. | Identified differentially expressed proteins in galanthamine biosynthesis and related metabolic pathways. | bohrium.com |

| Metabolomics | Profiling of alkaloid intermediates in plant tissues. | Correlates gene expression with the production of specific alkaloids to validate gene function. | core.ac.ukmdpi.com |

| Machine Learning (e.g., MutComputeX) | Structure-based prediction of beneficial enzyme mutations. | Generates activity-enriched enzyme variants for screening, guiding rational protein design. | researchgate.netnih.govscispace.com |

| Multi-Omics Integration | Combining transcript, protein, and metabolite data. | Provides a comprehensive understanding of pathway regulation and helps identify bottlenecks. | core.ac.ukoup.comnih.gov |

Molecular Interactions and Precursor Activity of N Demethylnarwedine

Molecular Recognition and Substrate Specificity in Enzymatic Reactions

The biosynthesis of N-demethylnarwedine and its conversion to downstream products are mediated by specific enzymes that exhibit remarkable substrate recognition. This specificity is crucial for channeling the metabolic flux towards the formation of distinct alkaloid skeletons.

Interactions with Cytochrome P450 Enzymes (e.g., CYP96T1)

The formation of this compound is catalyzed by cytochrome P450 enzymes, a superfamily of proteins involved in a wide range of oxidative reactions in plants. Specifically, enzymes belonging to the CYP96T subfamily have been identified as key players in the intramolecular C-C phenol (B47542) coupling of the precursor 4'-O-methylnorbelladine, which leads to the formation of different alkaloid backbones.

Research has shown that CYP96T1 from Narcissus sp. aff. pseudonarcissus primarily catalyzes the para-para' C-C phenol coupling of 4'-O-methylnorbelladine to produce noroxomaritidine, the precursor to crinine (B1220781) and haemanthamine-type alkaloids. nih.govnih.govsemanticscholar.org However, this enzyme also exhibits a minor catalytic activity, accounting for less than 1% of the total product, towards the para-ortho' coupling of the same substrate, which yields this compound, the direct precursor to galanthamine-type alkaloids. nih.govsemanticscholar.org This dual catalytic activity, albeit with a strong preference for one pathway, establishes CYP96T1 as a critical branching point in Amaryllidaceae alkaloid biosynthesis.

The interaction between 4'-O-methylnorbelladine and the active site of CYP96T1 is a determining factor for the regioselectivity of the phenol coupling reaction. The orientation of the substrate within the enzyme's catalytic pocket dictates which carbon atoms on the phenolic rings are brought into proximity for the coupling to occur.

Table 1: Regioselectivity of CYP96T1 with 4'-O-methylnorbelladine

| Coupling Type | Major Product | Minor Product | Alkaloid Class Precursor |

| para-para' | Noroxomaritidine | Crinine, Haemanthamine (B1211331) | |

| para-ortho' | This compound | Galanthamine (B1674398) |

Role of Specific Amino Acid Residues in Enzyme Catalysis

Recent studies have begun to elucidate the structural basis for the regioselectivity observed in CYP96T enzymes. Through comparative analysis and molecular modeling of different CYP96T homologs, specific amino acid residues within the active site have been implicated in directing the outcome of the phenol coupling reaction.

Docking studies of 4'-O-methylnorbelladine into the active sites of CYP96T1 and a related homolog, CYP96T2, have suggested the involvement of key residues in substrate binding and catalysis. For instance, in silico models indicate that residues such as Phe124 and Val307 are positioned within the active site and likely play a role in the C-C phenol coupling reaction that leads to the formation of this compound.

Furthermore, research on CYP96T homologs from Lycoris aurea has provided more direct evidence for the role of specific amino acids in determining regioselectivity. By creating chimeric enzymes and performing site-directed mutagenesis, scientists have demonstrated that swapping just a few amino acid residues can significantly alter the product profile. For example, a single amino acid substitution, such as changing a phenylalanine to a leucine (B10760876) at position 124 (F124L), can invert the catalytic preference, leading to a higher proportion of the para-ortho' coupled product, this compound. mdpi.com This highlights the critical role of the protein's primary structure in defining the precise three-dimensional environment of the active site, which in turn governs substrate orientation and the ultimate fate of the reaction.

Stereochemical Aspects of this compound Transformations

The stereochemistry of this compound and its subsequent enzymatic conversions is a crucial factor that dictates the final structure and biological activity of the resulting alkaloids.

Stereoselective Reduction to N-Demethylgalanthamine

Following its formation, this compound undergoes a stereoselective reduction of its ketone group to yield N-demethylgalanthamine. frontiersin.org This reaction is a key step in the biosynthesis of galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The reduction is catalyzed by a reductase enzyme that delivers a hydride to a specific face of the carbonyl group, resulting in the formation of a hydroxyl group with a defined stereochemistry.

The importance of this stereoselectivity is underscored by the fact that the biological activity of galanthamine and its derivatives is highly dependent on their three-dimensional structure. The precise spatial arrangement of the functional groups is essential for effective binding to the active site of acetylcholinesterase.

Influence of Stereochemistry on Downstream Products

The stereochemistry established at the this compound stage has a profound influence on the diversity of downstream alkaloid products. The initial intramolecular phenol coupling reaction catalyzed by CYP96T enzymes can result in different stereoisomers of the primary products. In the case of the major para-para' coupling, CYP96T1 produces an enantiomeric mixture of noroxomaritidine. nih.gov The subsequent stereochemistry of these intermediates determines whether they are channeled into the biosynthesis of haemanthamine- or crinine-type alkaloids.

Similarly, the stereochemistry of this compound is critical. While the enzymatic reduction to N-demethylgalanthamine is stereoselective, non-enzymatic reduction using reagents like sodium borohydride (B1222165) results in a mixture of diastereomers, including epi-N-demethylgalanthamine. nih.gov This demonstrates that the specific stereoisomer of this compound that is formed and how it is subsequently processed by stereospecific enzymes are key determinants of the final alkaloid profile within the plant. The ability of different plant species to produce a vast array of alkaloids is, in part, a consequence of the evolution of enzymes with distinct stereochemical control over these crucial biosynthetic steps.

This compound as a Branchpoint Metabolite in Alkaloid Diversification

This compound stands at a critical metabolic crossroads in the biosynthesis of Amaryllidaceae alkaloids. Its formation represents the commitment of the precursor 4'-O-methylnorbelladine to the galanthamine-type alkaloid pathway, diverging from the pathways leading to crinine, haemanthamine, and lycorine-type alkaloids which are initiated by different regioselective phenol coupling events. frontiersin.org

The enzyme CYP96T1, with its ability to catalyze both para-para' and para-ortho' coupling, acts as a key regulatory point. The factors that influence the partitioning of 4'-O-methylnorbelladine between these two competing pathways are not yet fully understood but are likely to involve the specific expression levels of different CYP96T homologs and the presence of other regulatory proteins.

The central role of this compound as a branchpoint metabolite is a testament to the metabolic economy and ingenuity of plants. Through the evolution of enzymes with varying regioselectivity and stereoselectivity, a single precursor can be transformed into a wide array of structurally diverse compounds, each with potentially unique biological activities. This diversification provides the plant with a chemical arsenal (B13267) to adapt to its environment and defend against herbivores and pathogens.

Comparative Biochemical and Pathway Analyses

Comparison of N-Demethylnarwedine Pathway with Other Amaryllidaceae Alkaloid Biosyntheses

The biosynthesis of Amaryllidaceae alkaloids (AAs) is a testament to the chemical diversity generated from a common molecular scaffold. These alkaloids, found almost exclusively in the Amaryllidaceae plant family, originate from the aromatic amino acids L-phenylalanine and L-tyrosine. mdpi.commdpi.comnih.gov These precursors undergo a series of enzymatic reactions to form norbelladine (B1215549), the universal building block for all AAs. frontiersin.orgmdpi.com Norbelladine is subsequently methylated to form 4′-O-methylnorbelladine, a critical intermediate that stands at the crossroads of several biosynthetic routes. nih.govresearchgate.netresearchgate.net The structural divergence into the various alkaloid types, including the galanthamine-type for which this compound is a key precursor, is determined by subsequent intramolecular C-C phenolic coupling reactions catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net

The biosynthetic pathways leading to the major classes of Amaryllidaceae alkaloids diverge from the common intermediate, 4′-O-methylnorbelladine. The specific type of alkaloid skeleton formed is dictated by the regioselectivity of the intramolecular oxidative coupling reaction. mdpi.commdpi.com This critical step, catalyzed by enzymes from the CYP96T family of cytochrome P450s, results in three primary modes of coupling, each leading to a distinct structural class. researchgate.netfrontiersin.org

Galanthamine-Type Pathway (para-ortho' coupling): The formation of the galanthamine (B1674398) skeleton is initiated by a para-ortho' phenolic coupling of 4′-O-methylnorbelladine. mdpi.commdpi.comfrontiersin.org This reaction directly yields this compound, the immediate precursor to the galanthamine series of alkaloids. mdpi.comfrontiersin.orgbiorxiv.org Subsequent reduction and N-methylation steps convert this compound into galanthamine. mdpi.comgoogle.com

Lycorine-Type Pathway (ortho-para' coupling): The lycorine (B1675740) class of alkaloids arises from an ortho-para' oxidative coupling of 4′-O-methylnorbelladine. mdpi.comrsc.org This coupling mode creates a different carbocyclic ring system, which is then further modified through reactions like hydroxylation and cyclization to produce lycorine and its derivatives. rsc.org

Crinine (B1220781)/Haemanthamine-Type Pathway (para-para' coupling): A para-para' coupling of the same 4′-O-methylnorbelladine precursor leads to the formation of the crinine and haemanthamine (B1211331) skeletons. mdpi.comfrontiersin.orgsci-hub.se The initial products of this coupling are noroxomaritidine diastereomers. frontiersin.org These intermediates are then subjected to a series of reductions, hydroxylations, and methylations to yield a wide array of compounds, including crinine, haemanthamine, and maritidine. nih.govfrontiersin.org The crinine and haemanthamine skeletons differ only in the stereochemistry of the 5,10b-ethanobridge, suggesting they are products of divergent, though closely related, biosynthetic pathways. sci-hub.se

Table 1: Major Amaryllidaceae Alkaloid Biosynthetic Pathways

| Pathway Type | Phenolic Coupling Mode | Key Intermediate Precursor | Initial Coupled Product | Representative Alkaloids |

|---|---|---|---|---|

| Galanthamine-Type | para-ortho' | 4′-O-methylnorbelladine | This compound | Galanthamine, N-demethylgalanthamine |

| Lycorine-Type | ortho-para' | 4′-O-methylnorbelladine | Norpluviine | Lycorine, Caranine, Pseudolycorine |

| Crinine/Haemanthamine-Type | para-para' | 4′-O-methylnorbelladine | Noroxomaritidine | Crinine, Haemanthamine, Vittatine |

The biosynthesis of the diverse Amaryllidaceae alkaloids is a model of metabolic efficiency, utilizing a common set of early intermediates before branching into specialized pathways. The central shared pathway begins with the amino acids L-phenylalanine and L-tyrosine. nih.gov Phenylalanine provides the C6–C1 unit (3,4-dihydroxybenzaldehyde), while tyrosine provides the C6–C2–N unit (tyramine). nih.govfrontiersin.org

The key shared intermediates in the pathway are:

Norbelladine: Formed by the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553), it is considered the foundational precursor to all Amaryllidaceae alkaloids. frontiersin.orgmdpi.comuniprot.org

4′-O-methylnorbelladine: This is the product of the regioselective methylation of norbelladine by the enzyme norbelladine 4′-O-methyltransferase (N4OMT). rsc.orgnih.gov Radiotracer studies have confirmed 4′-O-methylnorbelladine as the pivotal branchpoint intermediate from which the pathways to different alkaloid skeletons diverge. nih.gov

The primary divergence point occurs immediately after the formation of 4′-O-methylnorbelladine. At this juncture, cytochrome P450 enzymes of the CYP96T family catalyze the intramolecular C-C phenol (B47542) coupling reaction. researchgate.netnih.gov The regioselectivity of the specific CYP96T enzyme present in a given species determines the fate of the 4′-O-methylnorbelladine precursor. frontiersin.org

If a CYP96T enzyme performs a para-ortho' coupling, the pathway is committed to the production of this compound and subsequently galanthamine-type alkaloids. frontiersin.org

If the enzyme catalyzes a para-para' coupling, the pathway leads to noroxomaritidine and the crinine/haemanthamine family of alkaloids. frontiersin.org

An ortho-para' coupling directs the biosynthesis towards the lycorine-type alkaloids. mdpi.comrsc.org

Therefore, while the early steps of forming norbelladine and 4′-O-methylnorbelladine are common across these major pathways, the first C-C coupling reaction is the critical branching event that dictates the core alkaloid structure. mdpi.comfrontiersin.org

Table 2: Shared Intermediates and Biosynthetic Divergence Point

| Status | Compound/Step | Description |

|---|---|---|

| Shared Intermediate | L-Phenylalanine, L-Tyrosine | Primary amino acid precursors. |

| Shared Intermediate | Norbelladine | Product of tyramine and 3,4-dihydroxybenzaldehyde condensation; common precursor. frontiersin.org |

| Shared Intermediate | 4′-O-methylnorbelladine | Methylated form of norbelladine; the last common intermediate before pathway divergence. researchgate.netresearchgate.net |

| Divergence Point | C-C Phenol Coupling | Catalyzed by CYP96T enzymes; the regioselectivity (para-ortho', para-para', ortho-para') determines the resulting alkaloid skeleton. researchgate.netfrontiersin.orgfrontiersin.org |

| Divergent Intermediate | This compound | Product of para-ortho' coupling, leading to Galanthamine-type alkaloids. frontiersin.org |